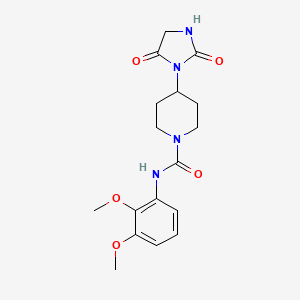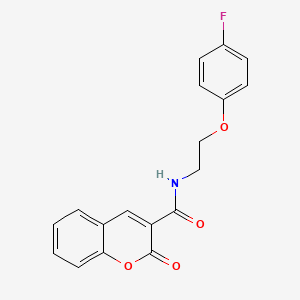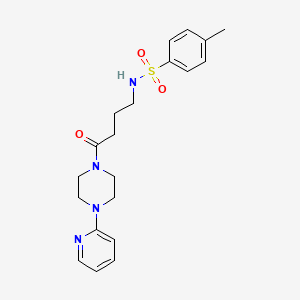
4-methyl-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H26N4O3S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
HIV-1 Infection Prevention
Research on methylbenzenesulfonamides, including compounds structurally related to 4-methyl-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide, highlights their potential as targeting preparations in the prevention of human HIV-1 infection. These compounds have been synthesized and characterized, suggesting their utility in drug development for combating HIV-1 (Cheng De-ju, 2015).
Antimicrobial Activity
A series of novel benzenesulfonamide derivatives, including those structurally related to this compound, have demonstrated significant antimicrobial activity. These compounds were screened against various microbial strains, showing potent antimicrobial properties that could be beneficial in the development of new antibiotics (N. Desai, Atul H. Makwana, R. Senta, 2016).
Anticancer Potential
Research into novel indenopyridine derivatives structurally related to this compound has unveiled their anticancer activity. These compounds were tested against breast cancer cell lines, with some showing higher potency than standard drugs. This suggests their potential use in cancer treatment, highlighting the importance of structural modifications to enhance therapeutic efficacy (M. Ghorab, M. Al-Said, 2012).
Enzyme Inhibition for Disease Management
Several studies have explored the enzyme inhibitory properties of sulfonamides, including compounds similar to this compound, focusing on their potential to manage diseases associated with enzyme dysregulation. These compounds exhibit antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibition, relevant for treating conditions like Alzheimer's, Parkinson's, and pigmentation disorders (Nabih Lolak, M. Boğa, Muhammed Tuneğ, et al., 2020).
Molecular Structures and Drug Design
Structural studies on compounds related to this compound have provided insights into their molecular conformation, bonding, and interactions. These studies are crucial for understanding the biological activities of these compounds and guiding the design of new drugs with improved efficacy and safety profiles (W. Cunico, C. Gomes, W. Harrison, et al., 2009).
作用機序
Target of Action
The primary target of the compound “4-methyl-N-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzenesulfonamide” is the PDGF receptor tyrosine kinase . This receptor plays a crucial role in cell proliferation, differentiation, and migration, making it a significant target in the treatment of diseases such as cancer .
Mode of Action
This compound acts as an inhibitor of the PDGF receptor tyrosine kinase . By binding to this receptor, it prevents the activation of the kinase, thereby inhibiting the downstream signaling pathways that lead to cell proliferation and migration .
Biochemical Pathways
The inhibition of the PDGF receptor tyrosine kinase affects several biochemical pathways. Primarily, it disrupts the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and migration . The disruption of these pathways leads to the inhibition of cell growth and proliferation .
Pharmacokinetics
As a pdgf receptor tyrosine kinase inhibitor, it is expected to have good bioavailability and be metabolized by the liver .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and migration, primarily in cancer cells . This leads to a decrease in tumor growth and potentially to tumor shrinkage .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy. Additionally, factors such as pH and temperature can impact the stability of the compound .
特性
IUPAC Name |
4-methyl-N-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-17-7-9-18(10-8-17)28(26,27)22-12-4-6-20(25)24-15-13-23(14-16-24)19-5-2-3-11-21-19/h2-3,5,7-11,22H,4,6,12-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPVKTPNXOUJFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2359845.png)
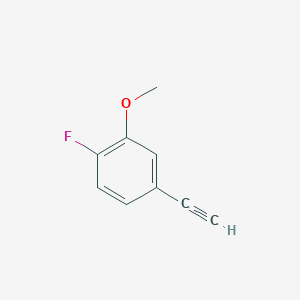
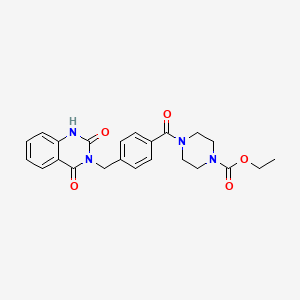
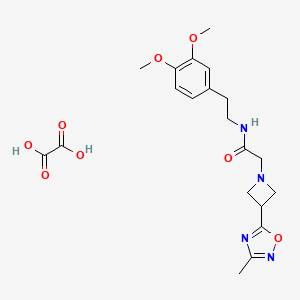
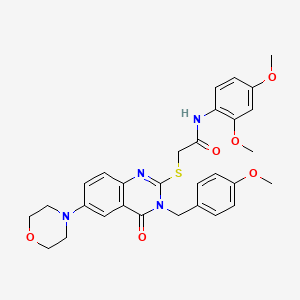
![5-Chloro-6-((1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)nicotinonitrile](/img/structure/B2359851.png)
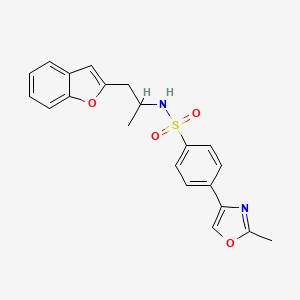
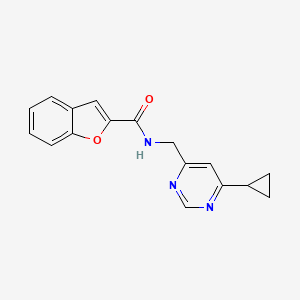
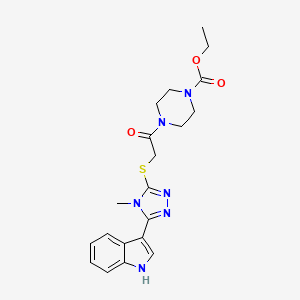
![2-[[1-(4-Ethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2359857.png)
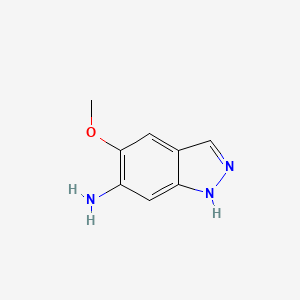
![2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide](/img/structure/B2359862.png)
